molecular formula C29H39N5O7 B1674835 [D-Ala2]leucine-enkephalin CAS No. 64963-01-5

[D-Ala2]leucine-enkephalin

Cat. No. B1674835
CAS RN: 64963-01-5
M. Wt: 569.6 g/mol
InChI Key: ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[D-Ala2]leucine-enkephalin” is a degradation-resistant, long-acting Leu-enkephalin analog. It is a selective delta opioid receptor (DOR) agonist . The molecular formula of this compound is C29H39N5O7 .


Synthesis Analysis

The synthesis of [D-Ala2]Leu-enkephalin and [D-Ala2, D-Leu5]Leu-enkephalin involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives .


Molecular Structure Analysis

The molecular weight of [D-Ala2]leucine-enkephalin is 569.649 Da, and its monoisotopic mass is 569.284973 Da .


Chemical Reactions Analysis

The substitution at the Phe4 position of Leu5-enkephalin modulates receptor function and selectivity. This substitution provides high-affinity ligands with varying levels of selectivity and bias at both the δOR and µOR and improves peptide stability .


Physical And Chemical Properties Analysis

[D-Ala2]leucine-enkephalin has a molecular formula of C29H39N5O7 and an average mass of 569.649 Da .

Scientific Research Applications

Neuroprotection

“[D-Ala2]leucine-enkephalin” (DADLE), a selective delta opioid receptor (DOR) agonist, has been found to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia . It promotes hippocampal neuronal survival after ischemia .

Signaling Pathway Study

DADLE is a degradation-resistant, long-acting Leu-enkephalin analog. It is used to study the signaling pathway of delta opioid receptors .

Analgesic Effect

DADLE has been used in immunocomplex kinetic assays to determine the activation of p70 s6k by DADLE in cell clones D2 and DOE and in non-transfected parental Rat-1 fibroblasts . It has been used to assess the analgesic effect of WIN55,212-2 in mice .

Cosmetic Applications

Leuphasyl, a botox-like peptide, inhibits the neuromuscular synapses in the mimic muscles, acting as enkephalins . It links the enkephalin receptor to nervous cells, thereby modulating the release of acetylcholine in synaptic space . This cellular activity translates in vivo into a relaxation of the muscle and a reduction of expression wrinkles .

Skin Application

Studies have been conducted to evaluate the optimal concentration of Leuphasyl for skin application at the mimic muscle level . The efficiency of different concentrations and the behavior of a cosmetic formulation containing Leuphasyl for two different facial skin zones (frontal region and periorbital region) have been studied .

Safety Evaluation

The safety of Leuphasyl has been evaluated in studies, making it a promising compound for various applications .

Mechanism of Action

Target of Action

[D-Ala2]leucine-enkephalin, also known as Leuphasyl, primarily targets the delta opioid receptors (DOR) . These receptors are G-protein coupled receptors that play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

Leuphasyl acts as a selective DOR agonist . Upon binding to the DOR, it triggers a series of intracellular events, leading to the activation of various signaling pathways . It has been shown to increase DOR levels after ischemia, both in vivo and in vitro .

Biochemical Pathways

The activation of DOR by Leuphasyl has been found to enhance autophagy after ischemia, as indicated by elevated LC3 II/I levels and reduced P62 levels . This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway . Autophagy is a cellular process that degrades and recycles damaged components, thereby promoting cell survival.

Result of Action

The activation of DOR by Leuphasyl leads to neuroprotective effects against ischemia . It promotes neuronal survival and reduces apoptosis caused by acute ischemia/reperfusion injury . Furthermore, it enhances mitophagy, improving mitochondrial function and relieving ischemia/reperfusion injury .

Action Environment

Environmental factors such as light exposure can influence the action of Leuphasyl . For instance, ultraviolet light can lead to photodissociation of the peptide, which may affect its stability and efficacy . Additionally, the presence of other amino acids and the lipid composition of the surrounding membrane can also influence the interaction of Leuphasyl with its target receptors .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Ala2]leucine-enkephalin

CAS RN

64963-01-5
Record name Leuphasyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAPEPTIDE-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Ala2]leucine-enkephalin
Reactant of Route 2
[D-Ala2]leucine-enkephalin
Reactant of Route 3
[D-Ala2]leucine-enkephalin
Reactant of Route 4
[D-Ala2]leucine-enkephalin
Reactant of Route 5
Reactant of Route 5
[D-Ala2]leucine-enkephalin
Reactant of Route 6
Reactant of Route 6
[D-Ala2]leucine-enkephalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.